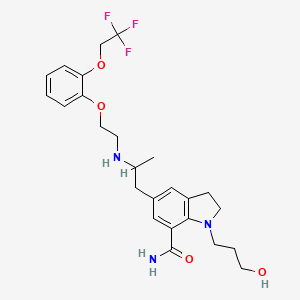

(R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide is a useful research compound. Its molecular formula is C25H32F3N3O4 and its molecular weight is 495.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

CHEMBL3187195, also known as 1H-Indole-7-carboxamide, is primarily targeted at the alpha-1D adrenergic receptor . This receptor plays a crucial role in the regulation of various physiological processes, including the modulation of neurotransmitter release, heart rate, and vascular smooth muscle contraction.

Mode of Action

The compound acts as an antagonist at the alpha-1D adrenergic receptor . This means it binds to the receptor and blocks its activation by endogenous catecholamines, thereby inhibiting the downstream signaling pathways triggered by receptor activation.

Biochemical Pathways

adrenergic signaling pathway . By blocking the alpha-1D adrenergic receptor, it can inhibit the release of intracellular calcium ions, which are crucial for various cellular processes, including muscle contraction and neurotransmitter release .

Result of Action

The primary result of CHEMBL3187195’s action is the reduction in agonist-induced calcium mobilization . This can lead to a decrease in smooth muscle contraction and neurotransmitter release, potentially impacting various physiological processes regulated by the alpha-1D adrenergic receptor.

生物活性

(R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide, often referred to as a derivative of indoline, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally complex and exhibits various biological activities that are crucial for its application in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a trifluoroethoxy group, which enhances its lipophilicity and may influence its interaction with biological targets. The following table summarizes key properties:

| Property | Value |

|---|---|

| CAS Number | 175870-21-0 |

| Melting Point | 86-89 °C |

| Boiling Point | 650.2 ± 55 °C (Predicted) |

| Density | 1.29 ± 0.1 g/cm³ (Predicted) |

| Solubility | Slightly soluble in DMSO and Methanol |

| pKa | 15.05 ± 0.10 (Predicted) |

| Form | Solid |

| Color | White to Pale Yellow |

Pharmacological Profile

Research indicates that this compound may interact with various receptors, particularly adrenergic receptors. Studies have shown that derivatives of indoline can act as antagonists at alpha-adrenergic receptors, which are implicated in numerous physiological processes including vasoconstriction and blood pressure regulation .

The biological activity of this compound is hypothesized to involve modulation of signal transduction pathways associated with adrenergic receptor activation. This modulation can lead to various downstream effects such as changes in vascular tone and heart rate regulation.

Case Studies and Research Findings

-

Adrenergic Receptor Interaction :

A study focusing on the pharmacological comparison of various indoline derivatives highlighted the potential of this compound as an antagonist at alpha-adrenergic receptors. It demonstrated significant binding affinity, suggesting its utility in conditions like hypertension . -

Toxicological Assessments :

Toxicity studies have been conducted to evaluate the safety profile of this compound. Results indicated a favorable safety margin when administered at therapeutic doses, although further studies are required to fully understand its long-term effects on different organ systems . -

Comparative Analysis with Similar Compounds :

Comparative studies with other indoline derivatives revealed that this compound exhibited superior selectivity for alpha-adrenergic receptors over beta receptors, making it a candidate for targeted therapies with reduced side effects .

属性

IUPAC Name |

1-(3-hydroxypropyl)-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCPYILNMDWPEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870072 |

Source

|

| Record name | 1-(3-Hydroxypropyl)-5-[2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160970-64-9, 160970-54-7 |

Source

|

| Record name | 2,3-Dihydro-1-(3-hydroxypropyl)-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160970-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。